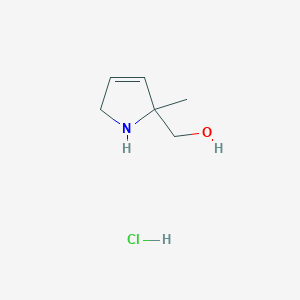

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride

説明

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride is a heterocyclic compound featuring a partially hydrogenated pyrrole ring (1,2-dihydropyrrole) substituted with a methyl group at position 5 and a hydroxymethyl (-CH2OH) group. The hydrochloride salt enhances its solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .

特性

IUPAC Name |

(5-methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-6(5-8)3-2-4-7-6;/h2-3,7-8H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWFIDAAIIJPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride typically involves the reaction of 5-methyl-1,2-dihydropyrrole with formaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial for ensuring the quality and scalability of the production process .

化学反応の分析

Types of Reactions

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include substituted pyrroles, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Synthesis and Reaction Mechanisms

The synthesis of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride typically involves several key steps:

- Starting Material : The compound is synthesized from 5-methyl-1,2-dihydropyrrole.

- Formaldehyde Reaction : It reacts with formaldehyde to introduce the methanol group.

- Reduction : The resulting intermediate undergoes reduction to yield the desired product.

- Hydrochloride Formation : Treatment with hydrochloric acid forms the hydrochloride salt.

The synthesis requires controlled temperatures and specific catalysts to achieve high yield and purity.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows researchers to study various reaction mechanisms, including:

- Oxidation : Converting the compound into aldehydes or carboxylic acids.

- Reduction : Producing different alcohol derivatives.

- Substitution Reactions : Participating in nucleophilic substitution reactions.

Biology

The compound has shown potential in biological research, particularly in understanding molecular interactions and biological pathways. Notable applications include:

- Antimicrobial Activity : Derivatives of this compound have demonstrated significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing antibacterial coatings .

- Receptor Interaction : It acts as an antagonist for serotonin receptors (specifically 5-HT2C and 5-HT2B), indicating potential therapeutic applications in mood disorders.

Antimicrobial Properties

A study highlighted that dihydropyrrole derivatives exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, demonstrating effective concentrations for inhibition. For instance, it was found that modifications to the compound enhanced its ability to inhibit bacterial colonization and quorum sensing when attached to surfaces .

Pharmacological Applications

In pharmacological studies, this compound was evaluated for its role in modulating serotonin receptor activity. Results indicated that it could influence behavioral outcomes in animal models, suggesting its potential use in treating mood disorders.

Research has indicated several biological activities associated with this compound:

作用機序

The mechanism of action of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in desired biological effects.

類似化合物との比較

The compound shares structural and functional similarities with several pharmacologically active heterocyclic hydrochlorides. Below is a detailed comparison:

Structural Comparison

Key structural features of (5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride and analogs:

Key Observations :

- Heterocyclic Core : The compound’s dihydropyrrole core is less complex compared to fused systems like SB-224289’s furoindole-spiro-piperidine.

- Substituents : The 5-methyl and hydroxymethyl groups are simpler than the oxadiazole or biphenyl moieties in SB-224289 and SB-616234-A.

- Salt Form : Hydrochloride is ubiquitous, enhancing solubility across all compounds.

Pharmacological Activity

- This compound: No direct pharmacological data is provided, but dihydropyrrole derivatives are often explored for neurotransmitter receptor modulation.

- SB-224289 : Potent 5-HT1B receptor antagonist with high selectivity (Ki < 1 nM) .

- SB-616234-A : 5-HT1B/1D receptor ligand under evaluation for positron emission tomography (PET) imaging .

- Meloxicam Hydrochloride : COX-2 inhibitor for treating osteoarthritis and rheumatic pain .

Divergence : While SB-224289 and SB-616234-A target serotonin receptors, the compound may have distinct targets due to its simpler structure.

生物活性

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-dihydropyrrole with formaldehyde, followed by reduction and treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions require controlled temperatures and specific catalysts to ensure high yield and purity.

Key Reactions:

- Oxidation: Converts the compound into aldehydes or carboxylic acids.

- Reduction: Produces different alcohol derivatives.

- Substitution: Leads to various substituted derivatives through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows for high specificity in binding, which modulates biological pathways effectively.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Studies suggest that derivatives of dihydropyrrole compounds can inhibit bacterial colonization and quorum sensing when attached to surfaces. This property is crucial in developing antibacterial coatings .

- Receptor Interaction: It has been identified as a potential antagonist for serotonin receptors (5-HT2C and 5-HT2B), showcasing improved affinity and selectivity compared to other compounds in its class. This suggests potential applications in treating disorders related to serotonin signaling .

Case Studies

-

Antimicrobial Properties:

A study demonstrated that dihydropyrrole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition . -

Pharmacological Applications:

In pharmacological studies, this compound was evaluated for its role in modulating serotonin receptor activity. Results showed that it could influence behavioral outcomes in animal models, suggesting therapeutic potential for mood disorders .

Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Receptor Antagonism | High affinity for 5-HT2C/5-HT2B | |

| Quorum Sensing Inhibition | Reduced bacterial colonization |

Applications in Research

This compound serves as a valuable building block in medicinal chemistry for synthesizing complex organic molecules. Its unique properties make it suitable for research into new materials with specific electronic or optical characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (5-Methyl-1,2-dihydropyrrol-5-yl)methanol hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step strategies, including the formation of the dihydropyrrol core followed by functionalization with a methanol group. Protection-deprotection steps (e.g., using tert-butoxycarbonyl [Boc] groups) are critical to preserve reactive sites during synthesis. Final hydrochlorination with HCl yields the salt form, enhancing solubility and stability. Key intermediates should be validated via thin-layer chromatography (TLC) and intermediate purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm hydrogen and carbon environments, focusing on the dihydropyrrol ring’s protons (δ 1.5–3.0 ppm) and the methanol group’s hydroxyl proton (δ 4.0–5.0 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak ([M+H]+) and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (tested via shake-flask method in buffers at pH 1–7.4). Stability studies should use HPLC-UV to monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Note that the dihydropyrrol ring may undergo oxidation under alkaline conditions, necessitating storage at pH 4–6 .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., ring puckering in the dihydropyrrol moiety). Use variable-temperature NMR to assess conformational exchange. If unresolved, employ 2D NMR techniques (COSY, NOESY) to assign stereochemistry. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What reaction mechanisms dominate when this compound interacts with nucleophiles (e.g., amines or thiols)?

- Methodological Answer : The methanol group can act as a leaving group under acidic or basic conditions. For nucleophilic substitution (SN2), track reaction progress via HPLC-MS and characterize adducts via isotopic labeling (e.g., deuterated solvents to confirm hydrogen transfer). Kinetic studies (Eyring plots) can differentiate between SN1 and SN2 pathways .

Q. How does this compound’s pharmacological activity compare to structurally related analogs?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition or receptor binding) against targets relevant to pyrrolidine derivatives (e.g., neurotransmitter receptors). Compare IC50 values with analogs like 5-Methylpicolinimidamide hydrochloride (PubChem CID: DTXSID60704279) to assess structure-activity relationships (SAR). Use molecular docking to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。